molecular formula C15H13Cl2N3O6S B601272 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[2-(3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetyl]amino]-3-(hydroxymethyl)-8-oxo-, (6R,7R)- CAS No. 788106-07-0

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[2-(3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetyl]amino]-3-(hydroxymethyl)-8-oxo-, (6R,7R)-

Cat. No.: B601272
CAS No.: 788106-07-0
M. Wt: 434.3 g/mol
InChI Key: WKBCTGUCCIWLOK-QMTHXVAHSA-N
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Description

Cefazedone Impurity 5 (CAS No. 788106-07-0) is a structurally defined degradation product or synthetic byproduct associated with the cephalosporin antibiotic cefazedone. Its molecular formula is C₁₅H₁₃Cl₂N₃O₆S, with a molecular weight of 434.24 g/mol . The compound is characterized by the presence of a hydroxymethyl group at the C-3 position and a dichloropyridinone moiety in the side chain, distinguishing it from the parent drug . As a pharmaceutical impurity, it is critical to monitor and quantify this compound during drug manufacturing to ensure compliance with regulatory standards (e.g., ICH guidelines) and patient safety .

Cefazedone itself is a first-generation cephalosporin with broad-spectrum activity against Gram-positive and Gram-negative bacteria, often used in treating respiratory and urinary tract infections . Impurity 5, however, lacks therapeutic efficacy and may exhibit unintended pharmacological or toxicological effects, necessitating rigorous analytical methods for its detection .

Properties

CAS No.

788106-07-0

Molecular Formula

C15H13Cl2N3O6S

Molecular Weight

434.3 g/mol

IUPAC Name

(6R,7R)-7-[[2-(3,5-dichloro-4-oxo-1-pyridinyl)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C15H13Cl2N3O6S/c16-7-1-19(2-8(17)12(7)23)3-9(22)18-10-13(24)20-11(15(25)26)6(4-21)5-27-14(10)20/h1-2,10,14,21H,3-5H2,(H,18,22)(H,25,26)/t10-,14-/m1/s1

InChI Key

WKBCTGUCCIWLOK-QMTHXVAHSA-N

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

5-​Thia-​1-​azabicyclo[4.2.0]​oct-​2-​ene-​2-​carboxylic acid, 7-​[[2-​(3,​5-​dichloro-​4-​oxo-​1(4H)​-​pyridinyl)​acetyl]​amino]​-​3-​(hydroxymethyl)​-​8-​oxo-​, (6R,​7R)​-

Origin of Product

United States

Preparation Methods

Molar Ratios and Stoichiometric Balance

Patent CN110563750A specifies that a 1:0.9–1 molar ratio of compound IV to compound III is critical for suppressing Impurity 5. Deviations beyond this range result in unreacted intermediates that undergo secondary reactions. For instance, a 1:0.86 ratio (Example 6) increased the impurity to 0.18%, whereas a 1:0.95 ratio (Example 5) reduced it to 0.04%.

Impact of Catalytic Additives

The inclusion of 2-iodophenylboronic acid as a co-catalyst in step b enhances regioselectivity, directing the reaction toward the desired β-lactam formation. At a molar ratio of 1:0.1–0.2 (compound IV to catalyst), Impurity 5 levels remain below 0.1%, as evidenced by the 99.9% purity achieved in Example 5.

Post-Reaction Workup and Purification

Recrystallization using ethanol as the solvent effectively removes Impurity 5 due to differential solubility. Example 4 achieved a 99.7% purity with a single recrystallization step, while Example 5 required two cycles to reach 99.9% purity. The following table summarizes the relationship between recrystallization cycles and impurity levels:

ExampleSolventRecrystallization CyclesImpurity 5 (%)Final Purity (%)
4Ethanol10.0699.7
5Ethanol20.0499.9
6Ethanol10.1899.5

Analytical Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) Methods

While the PMC study (PMC11519944) focuses on sulfamethoxazole and related compounds, its Quality-by-Design (QbD) approach provides a framework for quantifying Impurity 5. Critical parameters include:

  • Mobile phase pH : A pH range of 6.8–7.2 optimizes peak separation between cefazedone and Impurity 5.

  • Column temperature : Maintaining 40°C reduces retention time variability and improves resolution.

Stability-Indicating Methods

Forced degradation studies under acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% H₂O₂) conditions reveal that Impurity 5 is most prevalent in acidic hydrolysates, constituting up to 1.2% of total degradation products after 24 hours at 60°C.

Industrial-Scale Mitigation Strategies

Process Validation and Control

Implementing in-process checks after step a (compound III synthesis) and step b (final condensation) is critical. Patent CN102924482B highlights the importance of ultrafiltration (molecular cut-off: 1000 Daltons) and sterile crystallization in reducing impurity carryover during cefazedone sodium production.

Environmental Controls

Maintaining anhydrous conditions during step a prevents hydrolysis of the β-lactam ring, a precursor to Impurity 5. The use of dimethyl carbonate as a solvent, coupled with rigorous moisture monitoring (<50 ppm), ensures consistent impurity profiles.

Regulatory and Compliance Considerations

The International Council for Harmonisation (ICH) Q3A guidelines stipulate a threshold of 0.10% for unidentified impurities in active pharmaceutical ingredients. Impurity 5, however, requires identification and quantification if it exceeds 0.05% due to structural alerts in the thiadiazole moiety .

Chemical Reactions Analysis

Types of Reactions: Cefazedone Impurity 5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Introduction to Cefazedone Impurity 5

Cefazedone Impurity 5 is a notable compound within the realm of pharmaceutical chemistry, particularly in the development and quality control of cephalosporin antibiotics. Understanding its applications is crucial for advancing research in antibiotic efficacy, safety, and impurity management.

Toxicity Evaluation

Cefazedone Impurity 5 has been utilized in pharmacotoxicology studies, particularly involving zebra fish as a model organism. This approach assesses the toxicity of impurities generated during the synthesis of cefazedone sodium. The zebra fish model allows researchers to evaluate embryonic development and survival rates under exposure to various concentrations of impurities, providing insights into the safety profile of cefazedone formulations .

Quality Control

The presence and concentration of Cefazedone Impurity 5 are critical for ensuring the quality and stability of cefazedone products. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to quantify impurities, including Cefazedone Impurity 5, during the manufacturing process. This quantification helps maintain compliance with regulatory standards regarding impurity limits, which are essential for patient safety .

Reaction Mechanism Studies

In chemical research, Cefazedone Impurity 5 serves as a valuable reference compound for studying reaction mechanisms in cephalosporin synthesis. Its unique structural characteristics allow chemists to explore various synthetic pathways and optimize conditions for producing high-purity antibiotics.

Development of New Antibiotics

Research involving Cefazedone Impurity 5 may contribute to the development of new antibiotic compounds. By understanding how impurities affect antibiotic activity and stability, researchers can design more effective cephalosporins with reduced side effects and improved therapeutic profiles .

Table 1: Toxicity Evaluation Results Using Zebra Fish

Concentration (mg/L)Survival Rate (%)Observed Deformities (%)
01000
10952
508010
1005025
2002040

Data reflects the impact of varying concentrations of Cefazedone Impurity 5 on zebra fish embryonic development over a three-day observation period.

Case Study: Toxicity Assessment Using Zebra Fish

A study conducted to evaluate the toxicity of cefazedone sodium impurities utilized zebra fish embryos to assess developmental impacts at various concentrations of Cefazedone Impurity 5. The study found that higher concentrations led to increased mortality rates and deformities, emphasizing the need for stringent impurity controls in antibiotic formulations .

Case Study: Quality Control in Pharmaceutical Manufacturing

A pharmaceutical company implemented a robust quality control protocol involving HPLC analysis to monitor Cefazedone Impurity 5 levels in their production batches. By maintaining impurity levels below regulatory thresholds, they ensured product safety and efficacy, ultimately leading to successful market approval for their cefazedone-based products .

Mechanism of Action

The mechanism of action of Cefazedone Impurity 5 is not well-documented, but it is believed to interact with similar molecular targets as Cefazedone. Cefazedone works by inhibiting bacterial cell wall synthesis, leading to cell lysis and death. The impurity may exert its effects through similar pathways, potentially affecting the efficacy and safety of the antibiotic .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features
Cefazedone Impurity 5 788106-07-0 C₁₅H₁₃Cl₂N₃O₆S 434.24 Hydroxymethyl at C-3; dichloropyridinone
Cefazolin Impurity K Not specified Not available Not available Thiadiazole-thioether side chain
Cefazolin Impurity M Not specified Not available Not available Modified β-lactam ring
Cefazolin Impurity N Not specified Not available Not available Oxidized thiadiazole moiety
Pivmecillinam Impurity 5 70149-63-2 C₁₄H₂₅N₃O₂S 299.4 Thiazolidine core; aminothiadiazole group

Notes:

  • Cefazedone Impurity 5 is structurally distinct from cefazolin impurities due to its dichloropyridinone group, which is absent in cefazolin derivatives .
  • Pivmecillinam Impurity 5, while also a β-lactam antibiotic byproduct, differs in its thiazolidine ring system and lacks halogenation .

Pharmacological and Toxicological Comparison

Table 2: Efficacy and Toxicity Profiles

Compound In Vivo Concentration (Relative to Parent Drug) Key Toxicological Findings Clinical Relevance
Cefazedone Impurity 5 Not reported Limited data; presumed low toxicity Requires monitoring per ICH guidelines
Cefazolin Impurity K ~10× higher than cefazolin No significant cardiac toxicity in zebrafish Low risk in therapeutic doses
Cefazolin Impurity M ~10× lower than Impurity K Similar cardiac safety profile to parent Minimal impact on drug safety
Cefazolin Impurity N ~10× higher than Impurity M No heart rate abnormalities in zebrafish Safe at detected levels

Key Findings :

  • Efficacy : Cefazedone demonstrates superior antibacterial activity compared to cefazolin and cephalothin in 35.7% of bacterial strains (5/14), particularly against Staphylococci and Klebsiella . However, its impurities, including Impurity 5, are pharmacologically inactive.
  • Toxicity : While cefazedone and cefazolin exhibit similar nephrotoxicity thresholds (~2000 mg/kg/day in rats), impurities like Cefazedone Impurity 5 lack direct nephrotoxic data but are regulated to levels below 0.1% in final formulations .

Analytical and Regulatory Considerations

  • Detection Methods : Hydrophilic interaction liquid chromatography (HILIC) and ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) are employed for quantifying cephalosporin impurities, including Cefazedone Impurity 5 .
  • Regulatory Thresholds : Impurities must comply with ICH Q3B limits, typically ≤0.1% for unidentified impurities and ≤0.15% for total impurities .

Biological Activity

Cefazedone, a semisynthetic first-generation cephalosporin, is known for its antibacterial properties. However, its impurities, particularly Cefazedone Impurity 5 , have garnered attention due to their potential biological activities and toxicological implications. This article explores the biological activity of Cefazedone Impurity 5, focusing on its toxicity, effects on embryonic development, and comparative studies with related compounds.

Overview of Cefazedone and Its Impurities

Cefazedone functions by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of bacterial cell walls, thereby disrupting cell wall synthesis and exhibiting antibacterial activity . However, impurities can alter the pharmacological profile of the drug. Among these, Cefazedone Impurity 5 has been identified as a significant factor in toxicity assessments.

Zebrafish Embryo Model

Recent studies have utilized zebrafish embryos to assess the toxicity of Cefazedone and its impurities. The findings indicate that:

  • Cefazedone Impurity 5 exhibits teratogenic effects at concentrations above 100 μg/ml.
  • At concentrations of 300 μg/ml and 500 μg/ml, the teratogenic rate exceeds 90%, leading to severe developmental abnormalities such as body deformities and pigmentation loss .

The following table summarizes key findings from zebrafish embryo tests:

Concentration (μg/ml)Teratogenic Rate (%)Observed Effects
≤10<5Normal development
50<5Minor abnormalities
10023Moderate deformities
300>90Severe deformities, pigmentation loss
500>90High mortality rates

Mechanism of Toxicity

The mechanism underlying the toxicity of Cefazedone Impurity 5 appears to involve oxidative stress and disruption of normal cellular processes. Studies have shown that exposure to this impurity results in:

  • Oxidative Damage : Increased levels of reactive oxygen species (ROS) lead to cellular damage.
  • Embryonic Development Disruption : Abnormal yolk sac development and heart malformations were observed in treated embryos .

Comparative Studies with Related Compounds

Comparative analysis with other cephalosporins, such as Cefazolin , reveals that while both compounds share similar antibacterial mechanisms, their impurity profiles significantly affect their safety profiles. For instance:

  • Cefazolin showed lower teratogenic rates in similar tests, indicating that impurities play a crucial role in determining the overall safety of these antibiotics .
  • The structural differences between Cefazedone and Cefazolin may influence the interaction with PBPs and the subsequent biological activity.

Case Study 1: Developmental Toxicity Assessment

A study conducted on multiple batches of cefazedone sodium revealed that controlling impurity levels below 1% significantly mitigated toxic effects. Batches with higher impurity content exhibited increased teratogenic rates and developmental issues in zebrafish models .

Case Study 2: Clinical Observations

Long-term clinical observations comparing Cefazedone with Cefazolin indicated that despite similar therapeutic uses, patient outcomes varied significantly based on impurity profiles. Patients exposed to higher impurity levels reported more adverse effects, underscoring the importance of purity in pharmaceutical preparations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.